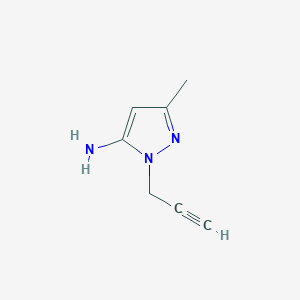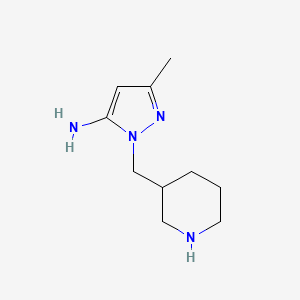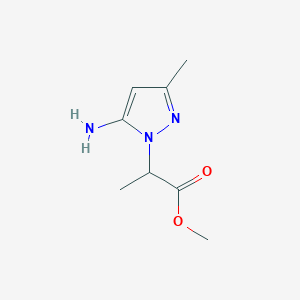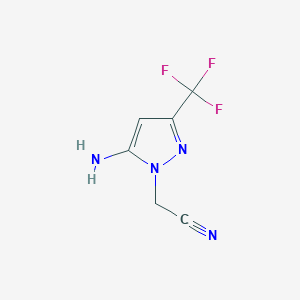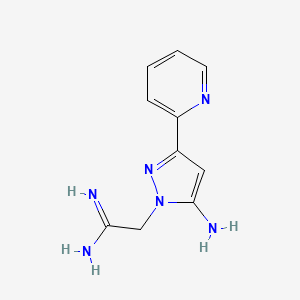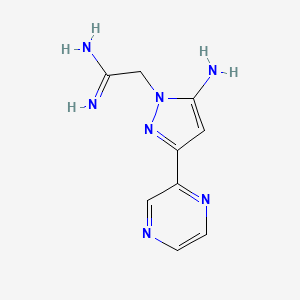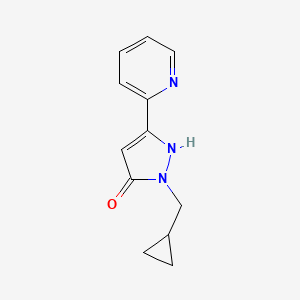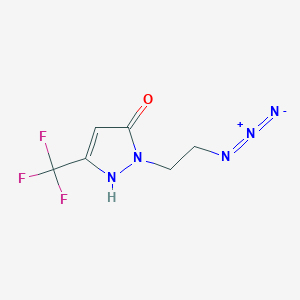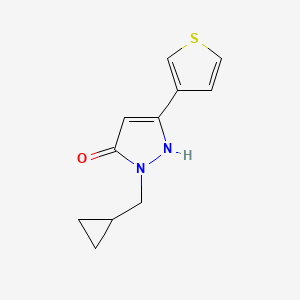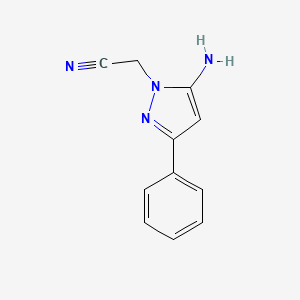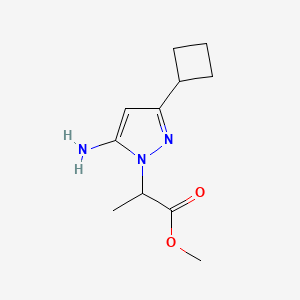
3-ciclobutil-1-etil-1H-pirazol-5-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole compounds has been reported in the literature, including condensation of α, β -unsaturated carbonyl compounds with substituted hydrazines . In one study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of “3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms.Chemical Reactions Analysis
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .Aplicaciones Científicas De Investigación
Actividad Biológica
Los derivados de pirazol, incluido el “3-ciclobutil-1-etil-1H-pirazol-5-ol”, se han identificado como poseedores de una amplia gama de actividades biológicas. Se sabe que exhiben propiedades antimaláricas, antiinflamatorias, antinociceptivas, antipiréticas, antifúngicas, antivirales, antidepresivas, antibacterianas, antitumorales, antioxidantes y antifilariales . Estos compuestos son valiosos en el desarrollo de nuevos agentes terapéuticos debido a sus diversos efectos biológicos.
Agentes Quelantes
Estos derivados de pirazol también se utilizan como agentes quelantes para diferentes iones metálicos. Su capacidad para unirse a iones metálicos los hace útiles en la síntesis de compuestos de coordinación, que tienen aplicaciones en catálisis, ciencia de materiales y medicina .
Síntesis de Bis(pirazolyl)metanos
El compuesto sirve como precursor en la síntesis de bis(pirazolyl)metanos. Estos derivados se sintetizan ya sea mediante reacciones pseudo-tricomponentes de una sola olla de derivados de pirazolona y aldehídos o mediante reacciones pseudo-pentacomponentes de una sola olla que involucran β-ceto ésteres, hidrazinas y aldehídos. Los bis(pirazolyl)metanos tienen aplicaciones en diversas áreas, incluidas las industrias farmacéutica y agroquímica .
Propiedades Antioxidantes
Derivados específicos de pirazol, como el “this compound”, han mostrado potentes propiedades antioxidantes. Estos compuestos pueden eliminar radicales libres, lo que los convierte en candidatos potenciales para el tratamiento de enfermedades relacionadas con el estrés oxidativo .
Citotoxicidad en Investigación del Cáncer
Algunos derivados de pirazol se han probado por sus efectos citotóxicos en líneas celulares de cáncer, como la línea celular RKO. Estos estudios son cruciales para el desarrollo de nuevos fármacos anticancerígenos .
Aplicaciones Agroquímicas
Debido a sus actividades biológicas, estos compuestos también se exploran para su uso como fungicidas, pesticidas e insecticidas. Su eficacia en el control de plagas y enfermedades en la agricultura los hace valiosos para la protección de los cultivos .
Mecanismo De Acción
Mode of Action
The mode of action of pyrazole derivatives can vary widely depending on the specific compound and its functional groups. They may act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways. For example, some pyrazole derivatives have been found to exhibit anti-inflammatory, antipyretic, antifungal, antiviral, antidepressant, antibacterial, antitumor, antioxidant activities .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole derivatives can vary widely and are influenced by factors such as the compound’s structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of pyrazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on gene expression .
Action Environment
The action, efficacy, and stability of pyrazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Análisis Bioquímico
Biochemical Properties
3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the biomolecules. For instance, 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions .
Cellular Effects
The effects of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol can modulate the expression of certain genes, leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in alterations in cellular function and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol remains stable under certain conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular energy production and overall metabolic activity .
Transport and Distribution
The transport and distribution of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can impact its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
5-cyclobutyl-2-ethyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-11-9(12)6-8(10-11)7-4-3-5-7/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWTTXCNZWEWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



